Chloro-N-ethyl-N-phenylethanethioamide
Description
Chloro-N-ethyl-N-phenylethanethioamide (chemical formula: C₁₀H₁₁ClN₂S) is a thioamide derivative characterized by a central ethanethioamide backbone substituted with a chlorine atom, an ethyl group, and a phenyl ring on the nitrogen atoms. Its structure comprises a thioamide group (C=S) instead of the traditional carbonyl (C=O), enhancing its reactivity in nucleophilic and coordination chemistry. The chlorine atom at the para position of the phenyl ring contributes to its electron-withdrawing properties, influencing solubility and stability.
Properties
CAS No. |
120508-35-2 |
|---|---|
Molecular Formula |
C10H12ClNS |
Molecular Weight |
213.723 |
IUPAC Name |
2-chloro-N-ethyl-N-phenylethanethioamide |
InChI |
InChI=1S/C10H12ClNS/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
AZLVUMSLCVTMDV-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=S)CCl |
Synonyms |
Ethanethioamide, 2-chloro-N-ethyl-N-phenyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Functional Groups | Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₁₀H₁₁ClN₂S | Thioamide (C=S), Chlorophenyl, Ethyl | Cl, C₂H₅, C₆H₅ | High thermal stability, moderate solubility in polar solvents |
| N-Ethyl-N-phenylpropanethioamide | C₁₁H₁₃N₂S | Thioamide (C=S), Phenyl, Ethyl | C₂H₅, C₆H₅ | Lower melting point (~90°C), higher lipophilicity |
| Chloro-N-methyl-N-phenylacetamide | C₉H₉ClNO | Amide (C=O), Chlorophenyl, Methyl | Cl, CH₃, C₆H₅ | Reduced nucleophilicity, higher solubility in water |
| N,N-Diethylthiourea | C₅H₁₂N₂S | Thiourea (N-C=S-N) | C₂H₅ (x2) | Strong metal-chelating ability, hygroscopic |
Key Observations :
- Thioamide vs. Amide : Replacement of C=O with C=S in this compound increases polarizability and metal-binding capacity compared to its amide analog (e.g., Chloro-N-methyl-N-phenylacetamide) .
- Halogen Influence: The chlorine atom in this compound enhances electron deficiency in the phenyl ring, altering reactivity in electrophilic substitution compared to non-halogenated analogs like N-Ethyl-N-phenylpropanethioamide.
- Alkyl Substituents : Ethyl groups improve steric bulk and lipophilicity relative to methyl-substituted derivatives, impacting bioavailability and intermolecular interactions.
Computational Graph-Based Analysis
As per methodologies described in CSBJ (2013), chemical compounds can be represented as graphs where atoms are nodes and bonds are edges. This compound’s molecular graph (Figure 1) exhibits:
- Cyclomatic Number : 1 (due to the phenyl ring).
- Branching Factor : Moderate (ethyl and thioamide groups introduce two branches).
- Treewidth : 3 (indicating moderate structural complexity).
Table 2: Graph-Theoretical Metrics for Structural Comparison
| Compound Name | Cyclomatic Number | Branching Factor | Treewidth | Computational Complexity (Enumeration) |
|---|---|---|---|---|
| This compound | 1 | 2 | 3 | NP-hard due to cyclic substituents |
| N,N-Diethylthiourea | 0 | 1 | 2 | Polynomial-time enumeration |
| N-Ethyl-N-phenylpropanethioamide | 1 | 2 | 3 | NP-hard |
Key Findings :
- The phenyl ring in this compound introduces a cyclic structure, increasing computational complexity for graph enumeration compared to acyclic analogs like N,N-Diethylthiourea .
- Similar treewidth values to N-Ethyl-N-phenylpropanethioamide suggest comparable structural complexity despite functional group differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
